tert-Butyl N-[(4-formyl-3-methoxyphenyl)methyl]carbamate
Description
tert-Butyl N-[(4-formyl-3-methoxyphenyl)methyl]carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a formyl group, and a methoxyphenyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Properties
Molecular Formula |
C14H19NO4 |
|---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
tert-butyl N-[(4-formyl-3-methoxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-8-10-5-6-11(9-16)12(7-10)18-4/h5-7,9H,8H2,1-4H3,(H,15,17) |
InChI Key |
GWOIRAZYPLMUCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)C=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[(4-formyl-3-methoxyphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-formyl-3-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[(4-formyl-3-methoxyphenyl)methyl]carbamate can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or THF.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties .
Medicine:
- Explored as a precursor in the synthesis of pharmacologically active compounds.
- Potential applications in drug discovery and development .
Industry:
Mechanism of Action
The mechanism of action of tert-Butyl N-[(4-formyl-3-methoxyphenyl)methyl]carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The methoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protective group properties.
tert-Butyl (4-bromobutyl)carbamate: Another carbamate derivative with a bromobutyl group.
tert-Butyl {3-[(4-methoxyphenyl)amino]benzyl}carbamate: A related compound with an amino group instead of a formyl group.
Uniqueness:
- The presence of both formyl and methoxy groups in tert-Butyl N-[(4-formyl-3-methoxyphenyl)methyl]carbamate provides unique reactivity and versatility in synthetic applications.
- Its ability to undergo multiple types of chemical reactions makes it a valuable intermediate in organic synthesis .
Biological Activity
tert-Butyl N-[(4-formyl-3-methoxyphenyl)methyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C13H17NO3
- Molecular Weight : 235.283 g/mol
- CAS Number : 156866-52-3
- PubChem CID : 2794832
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The compound's carbamate group is known to enhance its solubility and bioavailability, making it a suitable candidate for pharmacological applications.
Antioxidant Activity
Studies indicate that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of methoxyphenyl carbamates have shown the ability to scavenge free radicals and reduce oxidative stress in cellular models . This suggests that this compound may also possess similar antioxidant capabilities.
Acetylcholinesterase Inhibition
In related research, compounds structurally similar to this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine, which can enhance cognitive function .
Anti-inflammatory Properties
The compound's potential anti-inflammatory effects have been explored through in vitro studies. It has been suggested that similar compounds can reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation-related damage in various tissues .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the antioxidant effects of methoxyphenyl carbamates. Results indicated a significant reduction in oxidative stress markers in treated cells. |
| Study 2 | Evaluated the AChE inhibitory activity of related carbamates. Found effective inhibition at low micromolar concentrations, suggesting potential for cognitive enhancement. |
| Study 3 | Reported on the anti-inflammatory properties of similar compounds, demonstrating reduced cytokine levels in cell cultures exposed to inflammatory stimuli. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
